2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10(3,13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
GNIZFYRMPOAPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopentanone Derivatives
A prevalent method for preparing the aminomethylcyclopentyl subunit involves reductive amination of cyclopentanone with formaldehyde and ammonia or an amine source. This method yields 1-(aminomethyl)cyclopentane intermediates with high selectivity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Cyclopentanone + formaldehyde + NH3 | Formation of imine intermediate | Performed under mild acidic conditions |
| 2 | Reduction (NaBH4 or catalytic hydrogenation) | Aminomethylcyclopentane | Selective reduction to primary amine |
This intermediate is then coupled with a ketone or aldehyde precursor of the 3-methylbutan-2-ol moiety via nucleophilic addition or Grignard reaction to form the tertiary alcohol center.
Grignard Addition to Ketone Precursors
The tertiary alcohol functionality in the target compound can be efficiently constructed by Grignard addition of an organomagnesium reagent derived from 3-methylbutyl halides to a cyclopentyl aminomethyl ketone or aldehyde.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Preparation of 3-methylbutylmagnesium bromide | Organomagnesium reagent | Prepared from 3-methylbutyl bromide and Mg |
| 2 | Addition to cyclopentyl aminomethyl ketone/aldehyde | Formation of tertiary alcohol | Requires anhydrous conditions |
| 3 | Workup (acidic or neutral) | Isolation of 2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol | Purification by chromatography |
Protection/Deprotection Strategies
Due to the presence of both amine and hydroxyl functional groups, protection of the amino group during the Grignard addition or other sensitive steps is often necessary. Common protecting groups include Boc (tert-butoxycarbonyl) or carbamate derivatives, which are removed post-synthesis under acidic conditions.
Representative Synthetic Sequence
A representative synthetic route based on literature precedents and analogous compounds is as follows:
| Step | Description | Reagents/Conditions | Yield (%) | Reference/Notes |
|---|---|---|---|---|
| 1 | Reductive amination of cyclopentanone | Cyclopentanone, formaldehyde, NH3, NaBH4 | 75-85 | Efficient formation of aminomethylcyclopentane |
| 2 | Protection of amino group (Boc protection) | Boc2O, base (e.g., triethylamine) | 90 | Protects amine during subsequent steps |
| 3 | Preparation of 3-methylbutyl Grignard reagent | 3-Methylbutyl bromide, Mg, anhydrous ether | 80-90 | Standard Grignard formation |
| 4 | Grignard addition to Boc-protected aminomethylcyclopentyl ketone | Anhydrous conditions, low temperature | 60-75 | Forms tertiary alcohol intermediate |
| 5 | Deprotection of Boc group | Acidic conditions (e.g., TFA in DCM) | 85-95 | Yields target compound |
| 6 | Purification | Chromatography or recrystallization | - | Final purity >95% confirmed by NMR and HPLC |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the tertiary alcohol and aminomethyl substituent.
- High-Performance Liquid Chromatography (HPLC): Purity typically exceeds 95% after purification.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula.
- Optical Rotation: If chiral, enantiomeric excess can be determined by polarimetry or chiral HPLC.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Complexity Level |
|---|---|---|---|---|
| Reductive Amination + Grignard | Straightforward, well-established | Requires protection steps | 60-85 | Moderate |
| Direct Nucleophilic Substitution | Fewer steps if suitable precursors exist | Limited substrate scope | Variable | Low to Moderate |
| Multi-step Protection/Deprotection | High selectivity and purity achievable | Increased number of steps and cost | 50-75 | High |
Research Findings and Optimization Notes
- The stability of protecting groups is critical; for example, tert-butyl-based groups provide robust protection during Grignard reactions but require acidic conditions for removal.
- Reaction temperature and solvent choice significantly affect the yield and selectivity of Grignard addition steps.
- Using lanthanide salts as additives can enhance nucleophilic addition to enolizable ketones, improving yields and stereoselectivity.
- Alternative synthetic routes involving organocatalysis or transition-metal catalysis have been explored for similar compounds but are less reported specifically for this target molecule.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is not well-defined in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and alcohol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Alcohol Classification: The target compound’s secondary alcohol (2° -OH) contrasts with the primary alcohol (1° -OH) in 3-methylbutan-1-ol and the tertiary alcohol (3° -OH) in 1-methylcyclopentanol . Secondary alcohols typically exhibit intermediate reactivity in oxidation and esterification compared to primary or tertiary analogs.
However, the aminomethyl group in the target may enhance water solubility due to hydrogen bonding . The branched alkyl chain in 3-methylbutan-1-ol () reduces its boiling point (88.15 g/mol) compared to linear isomers, a trend likely mirrored in the target compound’s physical properties .
Functional Group Complexity: Compounds in (e.g., cyclopentyl carbamoyl derivatives) feature carboxylic acid and carbamoyl groups, which are absent in the target.
Inferred Physicochemical and Reactivity Trends
- Solubility: The target compound’s amine group may improve aqueous solubility relative to 1-methylcyclopentanol (purely hydrophobic cyclopentyl and methyl groups) .
- Steric Hindrance: The tertiary alcohol in 1-methylcyclopentanol and the bicycloheptane substituents in compounds suggest higher steric hindrance compared to the target’s secondary alcohol and aminomethyl group .
- Reactivity : The primary amine in the target could participate in condensation or Schiff base formation, unlike the alcohols in –4.
Industrial and Research Context
- Market Data : highlights significant industrial demand for branched alcohols like 3-methylbutan-1-ol, driven by applications in solvents and fragrances . The target compound’s niche structure may limit large-scale use but could be valuable in specialty chemicals.
- Safety Profiles: 1-Methylcyclopentanol’s MSDS (–5) emphasizes precautions for alcohol handling (e.g., eye irritation), suggesting similar safety protocols for the target compound .
Biological Activity
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a cyclopentane ring and an aminomethyl substituent. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a cyclopentyl group attached to an aminomethyl group and a branched alcohol moiety, contributing to its potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminomethyl group allows the compound to engage in hydrogen bonding and electrostatic interactions, potentially modulating enzymatic activity and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It has the potential to bind to neurotransmitter receptors, influencing physiological responses.
Biological Activity Studies
Research on this compound has indicated several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays have demonstrated efficacy with minimum inhibitory concentrations (MICs) in the range of 6.25–12.5 µg/mL for certain bacterial strains.
- Neuropharmacological Effects : The compound's interaction with GABA receptors suggests potential anxiolytic or sedative effects. Studies indicate that modifications to its structure can enhance selectivity for specific receptor subtypes.
- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study 1 : A study investigating its effects on airway smooth muscle relaxation demonstrated that the compound could induce relaxation in vitro, similar to known bronchodilators. This suggests its potential use in treating asthma or chronic obstructive pulmonary disease (COPD).
- Case Study 2 : Another study focused on the anti-inflammatory effects of the compound in murine models showed significant reduction in inflammatory cytokines following administration, indicating its therapeutic potential in conditions like rheumatoid arthritis.
Research Findings and Data Tables
Research findings on this compound are summarized in the following table:
| Study Aspect | Findings |
|---|---|
| Chemical Structure | Cyclopentane ring with aminomethyl group |
| MIC Against S. aureus | 6.25 µg/mL |
| GABA Receptor Activity | Modulates activity with subtype selectivity |
| Inflammatory Cytokine Reduction | Significant decrease observed in murine models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
